molecular formula C19H20Cl2N2O4 B12476800 N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide)

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide)

Cat. No.: B12476800
M. Wt: 411.3 g/mol
InChI Key: ODYCUYBJXMSZDY-UHFFFAOYSA-N
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Description

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide) is a synthetic organic compound characterized by its unique structure, which includes benzyloxy and methoxy groups attached to a phenyl ring, and two chloroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide) typically involves the following steps:

    Starting Materials: The synthesis begins with 4-benzyloxy-3-methoxybenzaldehyde and 2-chloroacetamide.

    Condensation Reaction: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde reacts with the amine group of 2-chloroacetamide under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the final product, N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide) can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The benzyloxy and methoxy groups can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild to moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can modify the benzyloxy and methoxy groups.

Scientific Research Applications

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide) involves its interaction with molecular targets such as enzymes and proteins. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the chloroacetamide groups.

    4-Benzyloxy-3-methoxyphenylacetic acid: Contains similar aromatic structure but with a carboxylic acid group instead of chloroacetamide groups.

Uniqueness

N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide) is unique due to the presence of both benzyloxy and methoxy groups along with two chloroacetamide groups

Properties

Molecular Formula

C19H20Cl2N2O4

Molecular Weight

411.3 g/mol

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H20Cl2N2O4/c1-26-16-9-14(19(22-17(24)10-20)23-18(25)11-21)7-8-15(16)27-12-13-5-3-2-4-6-13/h2-9,19H,10-12H2,1H3,(H,22,24)(H,23,25)

InChI Key

ODYCUYBJXMSZDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(NC(=O)CCl)NC(=O)CCl)OCC2=CC=CC=C2

Origin of Product

United States

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